molecular formula C12H17NO2 B8754731 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B8754731
M. Wt: 207.27 g/mol
InChI Key: DYZOFLWNJVIOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: is a chemical compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions on the naphthalene ring and an amine group at the 1 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound followed by methylation. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3

InChI Key

DYZOFLWNJVIOHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCCC2=C1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-6,7-dimethoxynaphthalen-1(2H)-one (5.00 g, 24.2 mmol), titanium(IV) isopropoxide (14.1 mL, 48.5 mmol) and 2 M solution of ammonia in ethanol (60.6 mL, 121 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min (1.37 g, 36.4 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 130 mL), the precipitate that formed was filtered off and washed with ethyl acetate (25 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (25 mL×2). The combined organic extracts were washed with 1 M HCl (50 mL). The acidic aqueous extracts were washed with ethyl acetate (100 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (75 mL×3). The combined organic extracts were washed with brine (75 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (200 mg, 4% yield). 1H NMR (400 MHz, CDCl3): δ 6.95 (s, 1H), 6.56 (s, 1H), 3.92 (m, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 2.71 (m, 2H), 1.97 (m, 2H), 1.76 (m, 2H).
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5 g
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60.6 mL
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14.1 mL
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4%

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